molecular formula C11H12O2 B6235475 1-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one CAS No. 2166660-68-8

1-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one

Cat. No.: B6235475
CAS No.: 2166660-68-8
M. Wt: 176.2
InChI Key:
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Description

1-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one is a chemical compound with the molecular formula C11H12O2 It is known for its unique structure, which includes a hydroxy group and a ketone group within a benzoannulene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 1-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one involves the oxidation of acetylacetone and phenol. The process begins with the condensation of acetylacetone and phenol to form phenol acetone, which is then oxidized to produce the target compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces ethers or esters.

Scientific Research Applications

1-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one involves its interaction with specific molecular targets and pathways. For instance, as a selective estrogen receptor degrader, it binds to estrogen receptors and promotes their degradation, thereby inhibiting estrogen signaling pathways. This mechanism is particularly relevant in the context of breast cancer treatment, where estrogen signaling plays a crucial role .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to act as a selective estrogen receptor degrader sets it apart from other similar compounds, making it a valuable molecule in medicinal chemistry .

Properties

CAS No.

2166660-68-8

Molecular Formula

C11H12O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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